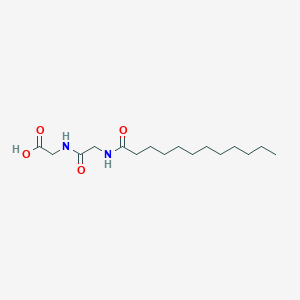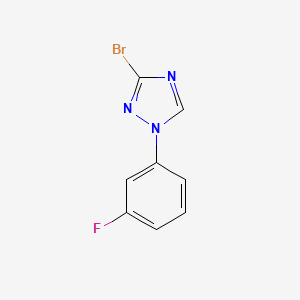
Glycine, N-(1-oxododecyl)glycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(1-oxododecyl)glycyl- is a compound with the chemical formula C16H30N2O4 and a molecular weight of 314.42 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a dodecyl (12-carbon) chain attached to the glycine molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxododecyl)glycyl- typically involves the acylation of glycine with a dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Glycine, N-(1-oxododecyl)glycyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(1-oxododecyl)glycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and glycine derivatives.
Reduction: Dodecanol and glycine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine, N-(1-oxododecyl)glycyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and cosmetics.
Mécanisme D'action
The mechanism of action of Glycine, N-(1-oxododecyl)glycyl- involves its surfactant properties, which allow it to reduce surface tension and form micelles. This property is crucial in its role as an emulsifying agent. The compound interacts with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Lauroyl Sarcosinate: Similar in structure but contains a sodium salt instead of a glycine derivative.
N-Lauroylsarcosine: Another surfactant with a similar dodecyl chain but different functional groups.
Sodium Lauryl Sulfate: A widely used surfactant with a similar long-chain structure but different chemical properties.
Uniqueness
Glycine, N-(1-oxododecyl)glycyl- is unique due to its specific combination of glycine and a long dodecyl chain, which imparts distinct surfactant properties. This combination makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions .
Propriétés
Numéro CAS |
56217-78-8 |
|---|---|
Formule moléculaire |
C16H30N2O4 |
Poids moléculaire |
314.42 g/mol |
Nom IUPAC |
2-[[2-(dodecanoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14(19)17-12-15(20)18-13-16(21)22/h2-13H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
Clé InChI |
ZMXUPLNMYABPEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)

![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)



![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)



